molecular formula C18H18BrFN6O3 B11471680 N-(2-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11471680
M. Wt: 465.3 g/mol
InChI Key: UOGWHGZHXOEJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, an oxadiazole ring substituted with a fluorophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through the cyclization of appropriate precursors. Subsequent steps involve the introduction of bromine and methyl groups to the pyrazole ring, followed by the formation of the oxadiazole ring and its substitution with a fluorophenyl group. The final step involves the coupling of the pyrazole and oxadiazole derivatives with an acetamide moiety under specific reaction conditions such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can introduce new functional groups to the pyrazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, the compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific biological targets makes it valuable for investigating cellular processes and mechanisms.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETIC ACID
  • 3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXYLIC ACID
  • N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE

Uniqueness

Compared to similar compounds, 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE is unique due to its combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H18BrFN6O3

Molecular Weight

465.3 g/mol

IUPAC Name

N-[2-[[2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetyl]amino]ethyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C18H18BrFN6O3/c1-10-15(19)11(2)26(24-10)9-14(27)21-7-8-22-17(28)18-23-16(25-29-18)12-3-5-13(20)6-4-12/h3-6H,7-9H2,1-2H3,(H,21,27)(H,22,28)

InChI Key

UOGWHGZHXOEJPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.